iNOS Inhibition Potency: 2-Methyl-2-thiopseudourea sulfate vs. L-NMMA
In a direct pharmacological comparison, 2-Methyl-2-thiopseudourea sulfate (SMT) exhibits significantly greater potency as an inhibitor of inducible nitric oxide synthase (iNOS) compared to the archetypal NOS inhibitor N(G)-methyl-L-arginine (L-NMMA) [1]. In immunostimulated cultured macrophages, SMT demonstrated an EC50 of 6 µM for iNOS inhibition, whereas in vascular smooth muscle cells, the EC50 was 2 µM. This represents a 10- to 30-fold increase in potency relative to L-NMMA and other NOS inhibitors evaluated under the same assay conditions [1]. While SMT shows equipotency with L-NMMA against the constitutive endothelial isoform (eNOS) in vitro, the substantial differential in iNOS potency underpins its utility as a more selective tool for dissecting iNOS-mediated pathophysiology [1].
| Evidence Dimension | iNOS Inhibition Potency (EC50) |
|---|---|
| Target Compound Data | 6 µM (macrophages); 2 µM (vascular smooth muscle cells) |
| Comparator Or Baseline | N(G)-methyl-L-arginine (L-NMMA) (Baseline potency reference; SMT is 10- to 30-fold more potent) |
| Quantified Difference | 10- to 30-fold more potent |
| Conditions | Immunostimulated cultured macrophages and vascular smooth muscle cells |
Why This Matters
This establishes SMT as a superior reagent for selectively inhibiting iNOS in cellular models, minimizing confounding effects on constitutive NOS activity that plague less selective inhibitors.
- [1] Thiemermann, C., Ruetten, H., Wu, C. C., & Vane, J. R. (1995). The multiple organ dysfunction syndrome caused by endotoxin in the rat: attenuation of liver dysfunction by inhibitors of nitric oxide synthase. British Journal of Pharmacology, 116(7), 2845-2851. (Note: Primary data also cross-referenced in PNAS 1994, 91(26):12472-12476). View Source
